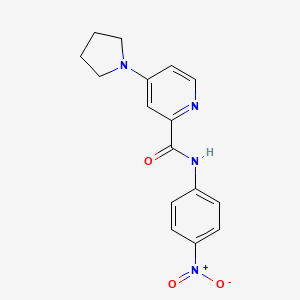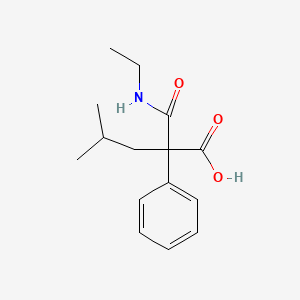
5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine: is a chemical compound with the molecular formula C12H12ClN3O . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2,4-diaminopyrimidine with ethyl iodide in the presence of a base to introduce the ethoxy group at the 6-position. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: It can be used in the design and synthesis of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2,4-diaminopyrimidine
- 6-Ethoxy-2-phenylpyrimidine
- 5-Chloro-6-methoxy-2-phenylpyrimidin-4-amine
Comparison: Compared to similar compounds, 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine is unique due to the presence of both the chloro and ethoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in various chemical reactions and applications .
Propriétés
Numéro CAS |
92577-10-1 |
|---|---|
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
5-chloro-6-ethoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-2-17-12-9(13)10(14)15-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15,16) |
Clé InChI |
ZNNPOCSSOXVCEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=C1Cl)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)

![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)






![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)

